4-Chloro-2,3-dimethylphenylboronic acid pinacol ester
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Overview
Description
4-Chloro-2,3-dimethylphenylboronic acid pinacol ester is a boronic acid derivative with the molecular formula C14H20BClO2 and a molecular weight of 266.58 g/mol . This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds .
Mechanism of Action
Target of Action
4-Chloro-2,3-dimethylphenylboronic acid pinacol ester is a type of boronic ester . Boronic esters are highly valuable building blocks in organic synthesis . They are primarily used in metal-catalyzed carbon-carbon bond formation reactions .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron atom from the boronic ester . This process is paired with a Matteson–CH2–homologation, which allows for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The protodeboronation of pinacol boronic esters leads to the hydromethylation of alkenes . This transformation is valuable in organic synthesis . The hydromethylation sequence has been applied to various compounds, demonstrating the versatility of this pathway .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds . This is a critical step in the synthesis of various organic compounds . The protodeboronation process has been used in the total synthesis of δ-®-coniceine and indolizidine 209B .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the storage temperature of the compound can affect its stability . It is typically stored at temperatures between 2-8°C . Furthermore, the reaction conditions, such as the presence of a catalyst, can also influence the efficacy of the compound’s action .
Preparation Methods
The synthesis of 4-Chloro-2,3-dimethylphenylboronic acid pinacol ester typically involves the reaction of 4-chloro-2,3-dimethylphenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction conditions often include an inert atmosphere and a solvent such as tetrahydrofuran (THF) or toluene. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
4-Chloro-2,3-dimethylphenylboronic acid pinacol ester undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. Common reagents include palladium(II) acetate and potassium carbonate. The major product is a biaryl or substituted alkene.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or an acid. The major product is the corresponding hydrocarbon.
Scientific Research Applications
4-Chloro-2,3-dimethylphenylboronic acid pinacol ester has a wide range of applications in scientific research:
Organic Synthesis: It is extensively used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of drug candidates.
Medicinal Chemistry: The compound is used in the synthesis of biologically active molecules and potential therapeutic agents.
Materials Science: It is employed in the development of advanced materials, including polymers and electronic materials.
Comparison with Similar Compounds
4-Chloro-2,3-dimethylphenylboronic acid pinacol ester is unique due to its specific substitution pattern and reactivity. Similar compounds include:
Phenylboronic Acid Pinacol Ester: Lacks the chloro and dimethyl substitutions, leading to different reactivity and applications.
4-Bromo-2,3-dimethylphenylboronic Acid Pinacol Ester: Similar structure but with a bromine atom instead of chlorine, which can affect the reactivity in coupling reactions.
2,3-Dimethylphenylboronic Acid Pinacol Ester: Lacks the chloro substitution, which can influence the electronic properties and reactivity.
Properties
IUPAC Name |
2-(4-chloro-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BClO2/c1-9-10(2)12(16)8-7-11(9)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVMKWDRRRRQQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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